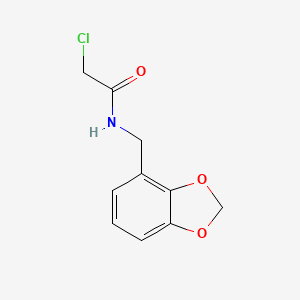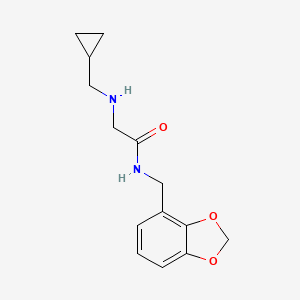
N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide, also known as BDCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDCA is a white crystalline solid that is soluble in organic solvents and water.
Wirkmechanismus
The mechanism of action of N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide is not fully understood, but it has been suggested that it acts through the inhibition of various signaling pathways. N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide has been found to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. It has also been found to inhibit the JAK/STAT pathway, which is involved in the regulation of cell proliferation and survival.
Biochemical and Physiological Effects
N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which can reduce inflammation. N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide has also been found to induce cell cycle arrest and apoptosis in cancer cells, which can lead to the death of cancer cells. In addition, N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide has been found to inhibit the replication of hepatitis B virus, which can reduce the viral load in infected individuals.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in organic solvents and water, which makes it easy to use in various experiments. However, there are also limitations to its use. N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide is a relatively new compound, and its full potential has not yet been explored. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in various experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide. One area of research is the development of N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide as a potential therapeutic agent for inflammatory diseases, cancer, and viral infections. Further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Another area of research is the development of new derivatives of N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide with improved properties, such as increased potency and selectivity. Finally, the use of N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide as a tool for studying various signaling pathways and biological processes should also be explored.
Conclusion
In conclusion, N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide is a chemical compound that has shown potential therapeutic applications in various scientific research fields. Its synthesis method is relatively simple, and it has been found to have anti-inflammatory, anti-tumor, and anti-viral activities. Its mechanism of action is not fully understood, but it has been suggested that it acts through the inhibition of various signaling pathways. N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide has several advantages for use in lab experiments, but there are also limitations to its use. Further studies are needed to fully understand its potential and to determine its efficacy and safety in humans.
Synthesemethoden
N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 1,3-benzodioxole with chloroacetyl chloride in the presence of a base to form 4-chloro-1,3-benzodioxole-5-carboxylic acid, which is then converted to N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide through reaction with thionyl chloride and ammonia.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide has been found to have potential therapeutic applications in various scientific research fields. It has been studied for its anti-inflammatory, anti-tumor, and anti-viral activities. N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases. In addition, N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide has been found to induce cell cycle arrest and apoptosis in cancer cells, making it a potential anti-cancer agent. N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide has also been shown to have anti-viral activity against hepatitis B virus, making it a potential treatment for hepatitis B virus infection.
Eigenschaften
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-4-9(13)12-5-7-2-1-3-8-10(7)15-6-14-8/h1-3H,4-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSOJXPKDRVTBTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=CC=CC(=C2O1)CNC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-4-ylmethyl)-2-chloroacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-3-methyl-N-[(2,4,5-trimethoxyphenyl)methyl]butanamide](/img/structure/B7587200.png)

![2-[(4-Bromo-3-methylphenyl)sulfonylamino]-2-methylpropanoic acid](/img/structure/B7587226.png)

![3-[(Prop-2-enoylamino)methyl]benzamide](/img/structure/B7587234.png)

![1-[[(1,1-Dioxothiolan-3-yl)-methylcarbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587251.png)
![2-chloro-N-[3-(methanesulfonamido)phenyl]acetamide](/img/structure/B7587252.png)
![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]prop-2-enamide](/img/structure/B7587265.png)
![3-[[[Cyclopropylmethyl(methyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587267.png)


![N-[(3,4-dichlorophenyl)methyl]-1-methylpiperidin-3-amine](/img/structure/B7587293.png)